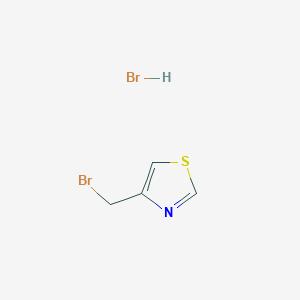

4-(Bromomethyl)thiazole hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRVAKKAQAGLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-25-9 | |

| Record name | 4-(bromomethyl)-1,3-thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Bromomethyl)thiazole hydrobromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)thiazole Hydrobromide

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a critical building block for drug development and medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and establish a self-validating protocol for researchers and scientists.

Strategic Overview: Pathway Selection

This compound is a reactive electrophile, ideal for introducing the thiazolemethyl moiety into larger molecules. Its synthesis is most reliably achieved via a two-stage process, beginning with the construction of the heterocyclic core, followed by functionalization of the methyl group.

The chosen pathway involves:

-

Hantzsch Thiazole Synthesis: Formation of the precursor, 4-methylthiazole, from commercially available starting materials. This classic method offers high yields and predictability.[1][2]

-

Radical Bromination: Selective bromination of the methyl group of 4-methylthiazole to yield the desired product. This transformation leverages the principles of free-radical chemistry to specifically target the activated methyl position.[3]

The overall synthetic workflow is illustrated below.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 4-Methylthiazole

The foundational step is the construction of the 4-methylthiazole ring. The Hantzsch synthesis is the method of choice, involving the condensation of an α-haloketone (chloroacetone) with a thioamide (thioformamide).

Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of chloroacetone.

-

Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered dihydrothiazole ring.

-

Dehydration: The resulting hydroxythiazoline intermediate readily dehydrates under the reaction conditions to form the aromatic thiazole ring.

Caption: Logical flow of the Hantzsch synthesis mechanism.

Experimental Protocol: 4-Methylthiazole

This protocol is designed for robustness and high yield.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Chloroacetone | 92.53 | 100 | 7.6 mL |

| Thioformamide | 61.10 | 100 | 6.11 g |

| Benzene | 78.11 | - | 150 mL |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (100 mmol) in 150 mL of benzene.

-

Reagent Addition: Slowly add chloroacetone (100 mmol) to the stirring solution at room temperature. The addition should be done dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of formamide hydrochloride will form as the reaction proceeds.

-

Workup: After cooling to room temperature, filter the mixture to remove the solid byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow-to-brown oil. Purify by vacuum distillation to obtain 4-methylthiazole as a colorless to pale yellow liquid.

-

Expected Yield: 75-85%

-

Boiling Point: 130-132 °C

Stage 2: Synthesis of this compound

This stage involves the selective bromination of the methyl group at the C4 position of the thiazole ring. A free-radical pathway using N-bromosuccinimide (NBS) is the most effective method, known as the Wohl-Ziegler reaction.[3]

Mechanism: Free-Radical Bromination

The reaction follows a classic radical chain mechanism consisting of three phases: initiation, propagation, and termination.[4][5]

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the 4-methyl group of the thiazole, forming a stable, resonance-delocalized thiazolyl-methyl radical and HBr.

-

The thiazolyl-methyl radical abstracts a bromine atom from another molecule of NBS to form the product, 4-(bromomethyl)thiazole, and a new succinimidyl radical, which continues the chain.

-

-

Termination: The reaction concludes when two radicals combine.

The HBr generated during propagation reacts with the basic nitrogen of the 4-(bromomethyl)thiazole product to form the stable hydrobromide salt in situ.

Sources

An In-depth Technical Guide to 4-(Bromomethyl)thiazole Hydrobromide: A Cornerstone in Medicinal Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of 4-(bromomethyl)thiazole hydrobromide (CAS No: 98027-25-9), a pivotal heterocyclic building block in the synthesis of complex molecular architectures. This document delineates its core chemical and physical properties, established synthetic principles, characteristic reactivity, and significant role as a key intermediate in the development of bioactive molecules. It is designed to serve as a foundational resource, synthesizing technical data with practical insights for laboratory professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a salt of the reactive 4-(bromomethyl)thiazole base. The presence of the hydrobromide salt enhances the compound's stability and crystallinity, making it more amenable to storage and handling compared to its free base form. The thiazole ring itself is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs, which imparts a foundational value to this versatile intermediate.[1][2]

Molecular Structure and Key Features

The structure is characterized by a five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms. This aromaticity contributes to the overall stability of the ring system. The key reactive feature is the bromomethyl group (-CH₂Br) at the 4-position. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. The protonated thiazole nitrogen further enhances the electrophilicity of the ring system and the attached bromomethyl group.

Physicochemical Data Summary

Quantitative data for this compound is consolidated in the table below. This information is critical for designing reaction conditions, purification strategies, and for assessing the compound's suitability for various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 98027-25-9 | |

| Molecular Formula | C₄H₅Br₂NS | |

| Molecular Weight | 258.96 g/mol | |

| Appearance | Solid | |

| Melting Point | 192-193 °C | [3] |

| Solubility | Soluble in Ethanol | [3] |

| Storage Temperature | 2-8 °C |

Synthesis and Purification Strategies

The construction of the 4-(halomethyl)thiazole core is most classically achieved via the Hantzsch thiazole synthesis . This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[4]

Conceptual Synthetic Workflow: Hantzsch Synthesis

The logical pathway for synthesizing 4-(bromomethyl)thiazole involves the reaction of a 1,3-dihalopropanone with a thioamide source. Specifically, 1,3-dibromoacetone serves as the α-haloketone precursor, which upon reaction with thioformamide, cyclizes to form the thiazole ring. Subsequent treatment with HBr gas or a concentrated hydrobromic acid solution yields the hydrobromide salt.

Sources

4-(Bromomethyl)thiazole hydrobromide CAS number lookup

An In-depth Technical Guide to 4-(Bromomethyl)thiazole Hydrobromide (CAS No. 98027-25-9): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, serves as a versatile framework for engaging with biological targets, and its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

Within the expansive library of thiazole-based reagents, This compound (CAS No. 98027-25-9) emerges as a particularly valuable and highly reactive intermediate. Its utility lies in the bifunctional nature of the molecule: the stable thiazole core provides a rigid scaffold, while the activated bromomethyl group at the 4-position serves as a potent electrophilic handle for chemical modification. This unique combination allows for its seamless incorporation into more complex molecular architectures, making it a pivotal building block for researchers, particularly in the fields of targeted protein degradation and novel therapeutic agent synthesis.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline established synthetic routes, explore its chemical reactivity, and discuss its application in the synthesis of advanced bioactive molecules, all while grounding the discussion in established scientific principles and methodologies.

Part 1: Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its effective and safe use in any research setting. The data below is synthesized from multiple supplier safety data sheets (SDS) and chemical databases to provide a comprehensive profile.

Physicochemical Properties

This compound is typically supplied as a solid, and its key properties are summarized below for quick reference.[][6][7]

| Property | Value |

| CAS Number | 98027-25-9[][6][7][8] |

| Molecular Formula | C₄H₅Br₂NS[6][7][8] |

| Molecular Weight | 258.96 g/mol [6][8] |

| Appearance | Solid |

| Melting Point | 192-193 °C[] |

| Solubility | Soluble in Ethanol[] |

| InChI Key | SGRVAKKAQAGLOX-UHFFFAOYSA-N[][6] |

| Storage Temperature | 2-8 °C |

Safety and Handling Information

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment. It is a corrosive substance that can cause severe skin burns and eye damage.[9]

| GHS Classification | Hazard Statement & Precautionary Codes |

| Pictograms | Corrosion, Exclamation Mark[8] |

| Signal Word | Danger[9] |

| Hazard Statements | H302: Harmful if swallowed.[8] H314: Causes severe skin burns and eye damage.[9] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER or doctor/physician.[9] |

Expert Handling Protocol:

-

Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or fumes.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield is recommended when handling larger quantities.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended. Protect from moisture and keep under an inert atmosphere if possible.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Part 2: Synthesis of the 4-(Halomethyl)thiazole Core

The construction of the 4-(bromomethyl)thiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust condensation reaction. This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target compound, the key precursors are a 1,3-dihalopropanone and a thioamide.

The Hantzsch Thiazole Synthesis: Mechanistic Overview

The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The choice of a 1,3-dihalogenated ketone is crucial as it directly installs the required halomethyl group at the 4-position of the resulting thiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. 001chemical.com [001chemical.com]

- 8. labsolu.ca [labsolu.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

4-(Bromomethyl)thiazole hydrobromide mechanism of action

An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-(Bromomethyl)thiazole Hydrobromide

Abstract

This compound is a pivotal reagent in contemporary medicinal chemistry, serving as a versatile electrophilic building block for the introduction of the thiazole moiety into a wide range of molecular scaffolds. While not possessing a "mechanism of action" in the traditional pharmacological sense, its significance lies in its chemical reactivity, which enables the synthesis of potent and specific biologically active agents. This guide elucidates the core chemical principles governing its reactivity, provides insight into its application in the synthesis of prominent drug candidates, and offers detailed experimental protocols for its effective utilization in a research setting.

Introduction: The Role of 4-(Bromomethyl)thiazole as a Key Synthetic Intermediate

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates, including the vitamin Thiamine (Vitamin B1), the anticancer agent Dasatinib, and the antibiotic Cefdinir. Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker to orient functional groups for optimal target engagement.

This compound is a primary reagent for incorporating the 4-methylthiazole group. It is supplied as a stable hydrobromide salt, which enhances its shelf-life and handling characteristics compared to the free base. The true reactive species, the 4-(bromomethyl)thiazole free base, is typically generated in situ during a reaction. Its utility is centered on the high reactivity of the bromomethyl group, which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This guide explores the mechanism of this critical reaction and its application in constructing molecules of therapeutic interest.

Physicochemical Properties and Reaction Mechanism

The reactivity of 4-(Bromomethyl)thiazole is dominated by the chemical properties of the bromomethyl group attached to the C4 position of the thiazole ring.

| Property | Value | Significance |

| Molecular Formula | C₄H₅Br₂NS | Indicates the elemental composition of the hydrobromide salt. |

| Molecular Weight | 274.96 g/mol | Used for stoichiometric calculations in chemical synthesis. |

| Appearance | Off-white to pale yellow solid | A key physical identifier. |

| Reactivity Class | Electrophilic Alkylating Agent | The carbon of the CH₂Br group is electron-deficient and highly susceptible to attack by nucleophiles. |

| Primary Reaction Type | Nucleophilic Substitution (S_N2) | The core mechanism involves the displacement of the bromide leaving group by a wide range of nucleophiles (amines, thiols, alcohols, etc.). |

| Form | Hydrobromide Salt | The protonated thiazole nitrogen renders the compound more stable, less volatile, and easier to handle than the corresponding free base. The free base is liberated in situ with a mild base. |

The S_N2 Reaction Mechanism

The primary "mechanism of action" for 4-(Bromomethyl)thiazole in a synthetic context is the bimolecular nucleophilic substitution (S_N2) reaction . This pathway is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group at the same time as the bromide ion (the leaving group) departs.

This mechanism is visualized in the diagram below:

Caption: General S_N2 mechanism of 4-(Bromomethyl)thiazole.

Key factors influencing the success of this reaction include:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiols, primary amines) react more rapidly than weaker ones (e.g., alcohols, water).

-

Base: A non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) is required to neutralize the hydrobromide salt and deprotonate the nucleophile if necessary, without competing in the reaction.

-

Solvent: Aprotic polar solvents like DMF, acetonitrile, or THF are ideal as they solvate the cations without interfering with the nucleophile.

Application in Drug Synthesis: The Case of Mirabegron

A prominent example of 4-(Bromomethyl)thiazole's application is in the synthesis of Mirabegron , a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. One of the key steps in many reported syntheses of Mirabegron involves the alkylation of a phenylethanolamine intermediate with 4-(Bromomethyl)thiazole.

The core transformation is the formation of a crucial ether linkage, where the hydroxyl group of the intermediate acts as the nucleophile.

Caption: Synthesis of Mirabegron precursor via etherification.

This reaction highlights the reagent's ability to connect two complex fragments efficiently, underscoring its value in convergent synthetic strategies common in drug development.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a representative workflow for using this compound to alkylate a generic primary amine (R-NH₂).

Objective: To synthesize N-(thiazol-4-ylmethyl)amine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

-

Rationale: Using a slight excess of the amine can help drive the reaction to completion. K₂CO₃ is a mild, insoluble base that neutralizes the HBr salt and the HBr by-product without introducing a competing nucleophile.

-

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the S_N2 reaction. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.

-

-

Reagent Addition: Add this compound (1.0 eq) to the stirring mixture portion-wise at room temperature.

-

Rationale: Portion-wise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Rationale: Continuous monitoring prevents over-reaction and determines the optimal reaction time.

-

-

Work-up: a. Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

- Rationale: The water washes remove the DMF and potassium salts. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer. c. Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Safety and Handling

-

Hazard Class: this compound is a reactive alkylating agent and should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound is a cornerstone reagent for medicinal chemists seeking to introduce the 4-methylthiazole motif. Its predictable and efficient reactivity through an S_N2 mechanism allows for the reliable construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. As demonstrated by its role in the synthesis of drugs like Mirabegron, its value is not in a direct biological effect, but in enabling the creation of molecules that possess precisely tuned pharmacological activities. A thorough understanding of its chemical mechanism, handling requirements, and reaction optimization is therefore essential for its successful application in the advancement of drug discovery programs.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Miyazaki, Y., et al. (2010). Synthesis and β3-Adrenergic Receptor Agonist Activity of a Series of Novel Phenylpropanolamine Derivatives. Chemical and Pharmaceutical Bulletin, 58(10), 1393-1396. [Link]

-

PubChem. (n.d.). Mirabegron. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)thiazole Hydrobromide

Abstract

4-(Bromomethyl)thiazole hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. Its bifunctional nature, featuring a reactive bromomethyl group and an aromatic thiazole core, makes it a versatile reagent. Rigorous structural confirmation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 98027-25-9), including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific salt are not widely published, this document synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to present a predictive but authoritative reference for researchers, scientists, and drug development professionals. Detailed methodologies for data acquisition are provided to ensure self-validating, reproducible results.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectroscopic fingerprint. The thiazole ring is an electron-deficient aromatic system. In the hydrobromide salt form, the thiazole nitrogen is protonated, forming a thiazolium cation. This protonation significantly impacts the electronic distribution within the ring, leading to characteristic downfield shifts in NMR for adjacent protons and carbons.[1][2] The exocyclic bromomethyl (-CH₂Br) group contains protons and a carbon whose spectral signals are influenced by the electronegativity of the bromine atom and the adjacent aromatic ring.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum Data

For this compound, the analysis will focus on the cationic species, [C₄H₄BrNS + H]⁺, which is the neutral 4-(bromomethyl)thiazole molecule. The hydrobromide counter-ion is not typically observed in positive ion mode ESI-MS. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [3]

-

Molecular Ion Region: The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M]⁺ of 4-(bromomethyl)thiazole.

-

m/z ≈ 178: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 180: Corresponding to the molecule containing the ⁸¹Br isotope.

-

These two peaks should have nearly equal intensity (1:1 ratio), which is a definitive indicator of the presence of one bromine atom in the ion. [3]

-

-

Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to the loss of a bromine radical.

-

Fragment Ion: A major fragment would be expected at m/z ≈ 99 ([M-Br]⁺), corresponding to the thiazol-4-ylmethyl cation (C₄H₄NS⁺). This fragment would not show the bromine isotopic pattern.

-

Sources

A Technical Guide to the Hantzsch Thiazole Synthesis for Bromomethylthiazole Derivatives

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] This scaffold is a "privileged structure," appearing in a multitude of pharmacologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[4][5][6] Thiazole's prevalence stems from its unique electronic properties and its ability to act as a versatile building block in drug discovery.[2] Among its many derivatives, bromomethylthiazoles are particularly valuable synthetic intermediates, providing a reactive handle for further molecular elaboration and the construction of complex drug candidates.

This guide provides an in-depth examination of the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole core, with a specific focus on its application for preparing bromomethylthiazole derivatives.[3][7][8] We will explore the underlying mechanism, strategic considerations for reagent selection, and detailed, field-proven protocols designed for researchers and drug development professionals.

The Hantzsch Thiazole Synthesis: A Mechanistic Dissection

First described by Arthur Hantzsch in 1887, this synthesis is a robust condensation reaction between an α-haloketone and a thioamide.[3][7][8] The reaction is prized for its simplicity, high yields, and the use of readily accessible starting materials.[1][6]

The mechanism proceeds through a well-established sequence of three primary steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group.[1][9][10]

-

Intramolecular Cyclization: Following the initial SN2 step, an intramolecular condensation occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon of the former ketone.[1][10] This step forms the five-membered ring characteristic of the thiazole scaffold, resulting in a hydroxyl-thiazoline intermediate.[5][11]

-

Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate.[10] This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[10]

Causality Behind Experimental Choices: Reagent Selection

The success and efficiency of the Hantzsch synthesis are critically dependent on the judicious selection of the starting materials.

The α-Haloketone: The Electrophilic Partner

The α-haloketone dictates the substituents at the 4- and 5-positions of the resulting thiazole ring. The choice of the halogen atom is a key parameter influencing reaction rate and yield.[8]

-

Reactivity Trend: The reactivity of the α-haloketone generally follows the order: I > Br > Cl .[8]

-

Scientific Rationale: This trend is directly correlated with the leaving group ability of the halide, which is a function of the carbon-halogen (C-X) bond strength and polarizability. The C-I bond is the weakest and most polarizable, making α-iodoketones the most reactive. Conversely, the strong C-Cl bond renders α-chloroketones the least reactive, often requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.[8] α-Bromoketones, such as 2-bromoacetophenone, represent a practical and economic balance between high reactivity and stability, making them the most commonly employed electrophiles in this synthesis.[1][4][10]

Table 1: Comparative Reactivity of α-Haloketones in Hantzsch Synthesis

| α-Haloketone Type | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| α-Iodoketone | ~228 | Highest | Mild (often room temperature) |

| α-Bromoketone | ~285 | High | Moderate (mild heating, e.g., 60-100°C) |

| α-Chloroketone | ~340 | Lowest | Forcing (higher temperatures, prolonged heating) |

Note: Data synthesized from principles described in authoritative sources.[8]

The Thioamide: The Nucleophilic Partner

The thioamide provides the N-C-S backbone of the thiazole and determines the substituent at the 2-position.

-

Thiourea: The simplest and most common thioamide, thiourea, is used to synthesize 2-aminothiazole derivatives.[1][4] It is inexpensive and highly reactive.[9]

-

Substituted Thioamides: To install other groups at the 2-position, a corresponding substituted thioamide is used. For example, thioacetamide is used to introduce a 2-methyl group.

Strategic Pathways to Bromomethylthiazole Derivatives

Synthesizing a bromomethylthiazole requires careful strategic planning due to the reactivity of the target functional group. Two primary strategies are employed, each with distinct advantages.

Strategy A: Post-Hantzsch Functional Group Transformation

This is often the most reliable and versatile approach. It involves first synthesizing a stable thiazole precursor, which is then converted to the desired bromomethyl derivative in a subsequent step.

-

Step 1 (Hantzsch Synthesis): Synthesize a precursor like 2-(hydroxymethyl)-4-methyl-1,3-thiazole. This can be achieved via the Hantzsch reaction of a bromopyruvate derivative with thioacetamide, followed by the reduction of the resulting ester.[12] An alternative is to synthesize a 2,4-dimethylthiazole from thioacetamide and chloroacetone, which can then be brominated.[12]

-

Step 2 (Bromination): The stable precursor is then brominated. A hydroxyl group can be converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A methyl group can be brominated at the allylic/benzylic-like position using N-Bromosuccinimide (NBS) with a radical initiator.

Strategy B: Direct Hantzsch Synthesis

This strategy involves using a starting material that already contains the bromo-functionality. For example, to synthesize a 2-(bromomethyl)thiazole, one might consider using 2-bromo-thioacetamide as the thioamide component. While seemingly more direct, this approach is often complicated by the high reactivity of the starting material, which can lead to self-condensation, polymerization, or other undesired side reactions, resulting in lower yields and complex purification.

Validated Experimental Protocol: Synthesis of 2-Amino-4-Phenylthiazole

While a specific protocol for a bromomethyl derivative requires sourcing from primary literature, the following validated procedure for a classic Hantzsch synthesis provides a robust, self-validating framework that can be adapted.[1][8] This protocol demonstrates the core principles of the reaction, workup, and isolation.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol (Reagent Grade)

-

5% w/v aqueous Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL Scintillation Vial, 100 mL Beaker, Magnetic Stir Bar, Hot Plate

-

Büchner Funnel, Filter Flask, Filter Paper

Reagent Stoichiometry:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

|---|---|---|---|---|

| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g | α-Haloketone |

| Thiourea | 76.12 | 7.5 | 0.571 g | Thioamide (1.5 equiv.) |

| Methanol | 32.04 | - | 5 mL | Solvent |

| 5% Na₂CO₃ (aq) | 105.99 | - | 20 mL | Base for Neutralization |

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A slight excess of the more soluble and easily removed thiourea is often used to ensure complete consumption of the limiting reagent.[10]

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[1][8]

-

Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (a hot plate setting of ~100°C is typically sufficient) with stirring for 30-60 minutes.[1][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.

-

Neutralization and Precipitation: In the reaction, the thiazole product is initially formed as its hydrobromide (HBr) salt, which is soluble in methanol.[10] To isolate the neutral product, pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[1][10] Swirl the beaker to mix. The weak base neutralizes the HBr salt, causing the neutral, less soluble thiazole product to precipitate out of the solution.[1][10]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts and excess thiourea.[1]

-

Drying: Spread the collected solid on a tared watch glass and allow it to air-dry completely.

-

Characterization: Once dry, determine the mass and calculate the percent yield. The product's identity and purity should be confirmed by determining its melting point and analyzing it via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).[1]

Troubleshooting and Field-Proven Insights

-

Regioselectivity: When using unsymmetrical α-haloketones and N-monosubstituted thioureas, the formation of isomeric products is possible. Under standard neutral or basic conditions, the reaction is highly regioselective. However, under strongly acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[13] Careful control of pH is therefore crucial for ensuring product purity.

-

Low Yields: If yields are low, ensure the α-haloketone is of high purity, as these reagents can degrade over time. Increasing the reaction time or temperature may also improve conversion, particularly when using less reactive α-chloroketones.

-

Purification: The precipitation/filtration method described is often sufficient to yield a product of high purity.[1] If further purification is required, recrystallization from a suitable solvent (such as ethanol) or column chromatography can be employed.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and indispensable tool in organic and medicinal chemistry. For the synthesis of reactive bromomethylthiazole derivatives, a strategic, multi-step approach involving the initial synthesis of a stable precursor followed by a controlled bromination is often the most effective and highest-yielding pathway. By understanding the underlying mechanism and the causal factors driving reagent reactivity, researchers can effectively harness this century-old reaction to build the complex molecular architectures required for modern drug discovery and development.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

-

synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. Retrieved from [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3287-3329. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ejpmr. Retrieved from [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved from [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). RSC Publishing. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… (n.d.). OUCI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability, Storage, and Handling of 4-(Bromomethyl)thiazole Hydrobromide

Abstract

4-(Bromomethyl)thiazole hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its reactive bromomethyl group that facilitates the synthesis of diverse molecular scaffolds. However, this inherent reactivity also renders the compound susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of laboratory personnel. This technical guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. By integrating mechanistic insights with actionable experimental procedures, this document serves as an essential resource for researchers, chemists, and drug development professionals to ensure the long-term viability and reliable performance of this critical reagent.

Introduction and Physicochemical Profile

Overview and Application

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The thiazole moiety is a common feature in many approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The exocyclic bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the thiazol-4-ylmethyl scaffold into target molecules. Its hydrobromide salt form often improves crystallinity and handling characteristics compared to the free base. Understanding its stability is not merely a matter of inventory management but a prerequisite for the successful execution of complex synthetic campaigns.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 98027-25-9 | [1][2][] |

| Molecular Formula | C₄H₅Br₂NS | [2][] |

| Molecular Weight | 258.96 g/mol | [1][2][] |

| Appearance | Solid. Off-white to beige crystalline solid. | [1][4] |

| Melting Point | 192-193°C | [] |

| Purity | Typically ≥95% | [1][] |

| Solubility | Soluble in Ethanol | [] |

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the electrophilic nature of the bromomethyl group and the electronic characteristics of the thiazole ring. Several degradation pathways can compromise its purity.

Intrinsic Chemical Reactivity

The primary site of reactivity is the carbon atom of the bromomethyl group. This carbon is analogous to a benzylic carbon, making the bromine atom an excellent leaving group in SN2 reactions. The hydrobromide salt form indicates that the thiazole nitrogen is protonated, which can further influence the molecule's reactivity and hygroscopicity.

Major Degradation Pathways

Exposure to common laboratory conditions can initiate degradation, primarily through nucleophilic attack. The most significant pathways are hydrolysis and reactions with other ambient nucleophiles.

-

Hydrolysis: This is the most common degradation pathway. In the presence of moisture, the bromomethyl group is hydrolyzed to a hydroxymethyl group, yielding 4-(hydroxymethyl)thiazole. This reaction is often autocatalytic as the hydrogen bromide byproduct can lower the pH. Protecting the compound from moisture is therefore critical.[5]

-

Nucleophilic Substitution: Beyond water, other nucleophiles such as alcohols (if used as solvents for stock solutions), amines, or thiols can readily displace the bromide, leading to the formation of ethers, amines, or thioethers, respectively. This is particularly relevant when considering reaction conditions or the preparation of stock solutions.[6]

-

Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation.[7] Studies on related structures suggest that photo-irradiation can lead to reactions with singlet oxygen via cycloaddition, resulting in ring cleavage and the formation of complex amide-based degradants.[7] This underscores the necessity of protecting the compound from light.

Diagram 1: Key Degradation Pathways

Below is a diagram illustrating the primary mechanisms by which this compound degrades.

Caption: Primary degradation routes for this compound.

Incompatible Materials

To prevent accelerated degradation and ensure safety, avoid contact with the following materials:

-

Strong Bases: Can deprotonate the thiazolium salt and neutralize the HBr, potentially leading to elimination or other side reactions.[6][8]

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the thiazole ring or the bromomethyl group.[6][8][9]

-

Strong Acids and Amines: As a reactive alkyl halide, it will readily react with these nucleophiles.[6][9]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the integrity of this compound.

Long-Term Storage Protocol (The Gold Standard)

For storage exceeding one month, the following protocol should be implemented:

-

Receiving: Upon receipt, inspect the container seal for integrity. Do not open the primary container outside of a controlled environment.

-

Environment: Transfer the sealed manufacturer's container into a desiccator located in a freezer set to -20°C .[] While some suppliers suggest 2-8°C, storage at -20°C provides superior protection against thermal degradation for long-term preservation.[1][4]

-

Inert Atmosphere: Before first use, move the container into an inert atmosphere glovebox or glove bag.

-

Aliquoting: Open the container only after it has fully equilibrated to the ambient temperature of the inert environment to prevent condensation. Aliquot the solid into smaller, pre-tared vials suitable for single or limited use.

-

Sealing and Storage: Backfill each aliquot vial with an inert gas (e.g., argon or nitrogen), seal tightly with a high-quality cap (e.g., with a PTFE liner), and wrap the cap with parafilm.[4][5] Place the vials in a labeled secondary container with desiccant, and return to the -20°C freezer.

Short-Term Storage and In-Use Handling

For active projects, an aliquot may be stored at 2-8°C for convenient access.[1][4] Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture ingress. Weigh out the required amount swiftly and reseal the container promptly.

Summary of Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long-Term) ; 2-8°C (Short-Term) | Minimizes thermal degradation kinetics. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4][5] |

| Moisture | Store with desiccant; protect from humidity. | Prevents hydrolysis, the primary degradation pathway.[5] |

| Light | Store in an opaque container or dark location. | Prevents light-catalyzed degradation of the thiazole ring. |

| Container | Tightly sealed glass vials. | Prevents exposure to atmospheric contaminants.[6][10] |

Personal Protective Equipment (PPE) and Engineering Controls

Due to its hazardous nature, strict safety protocols are mandatory.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6][11] Ensure a safety shower and eyewash station are immediately accessible.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contact occurs.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust formation or if engineering controls are inadequate.[6]

-

This compound is corrosive and causes severe skin burns and eye damage.[1][8] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[6]

Experimental Protocols for Stability Assessment

To ensure the quality of the reagent, especially if it has been stored for a long time or if its storage history is unknown, performing stability tests is a crucial step.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradants and establish the stability-indicating nature of an analytical method (e.g., HPLC-UV).

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[12]

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[12]

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute for analysis.[12]

-

Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a control sample protected from light.

-

Thermal Degradation: Store a solid sample at 80°C for 24 hours. Dissolve a portion in the solvent and analyze.

-

Analysis: Analyze all stressed samples and an unstressed control by a suitable HPLC method. The goal is to achieve 10-20% degradation and observe the formation of new peaks, confirming the method's ability to separate the parent compound from its degradants.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for verifying the stability and purity of the reagent.

Conclusion

This compound is an indispensable yet sensitive reagent. Its long-term stability is critically dependent on stringent control of temperature, moisture, and light. By implementing the recommended storage protocols—specifically, long-term storage at -20°C under an inert, dry atmosphere and protection from light—researchers can significantly mitigate the risk of degradation. Proper handling procedures and safety precautions are non-negotiable to ensure both personnel safety and experimental success. Verifying the purity of the material through stability-indicating analytical methods before use is a best practice that upholds the principles of scientific rigor and reproducibility.

References

-

Albaugh LLC. (2021, August 26). SAFETY DATA SHEET. Retrieved January 19, 2026, from a source similar to [Link]

-

Asnawi, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 19, 2026, from [Link]

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. [Link]

-

ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 19, 2026, from [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

-

Tumber, A., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 24(12), 2296. [Link]

-

Esteve-Romero, J., et al. (2005). Photodegradation and Photstability Studies of Bendroflumethiazide in Pharmaceutical Formulations and Urine Samples by Micellar Liquid Chromatography. LCGC International. [Link]

-

Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 4. 4-(Bromomethyl)thiazole | 52829-53-5 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. albaugh.com [albaugh.com]

- 12. researchgate.net [researchgate.net]

4-(Bromomethyl)thiazole hydrobromide solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)thiazole Hydrobromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 98027-25-9), a key intermediate in pharmaceutical synthesis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a robust and reproducible approach for drug development professionals.

Introduction and Physicochemical Context

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactivity is centered around the bromomethyl group, while the thiazole ring and the hydrobromide salt form dictate its physical properties, most notably its solubility.

Understanding the solubility of this intermediate is paramount for:

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase, influencing reaction rates and yields.

-

Process Development & Scale-Up: Designing efficient crystallization and purification protocols.

-

Formulation Science: Although an intermediate, its solubility provides insights for downstream API formulation challenges.

Compound Properties:

-

Molecular Formula: C₄H₅Br₂NS

-

Molecular Weight: 258.96 g/mol

-

Appearance: Solid

-

Melting Point: 192-193°C[]

-

Structure:

Image Credit: BOC Sciences[]

The structure reveals two key features influencing solubility:

-

Ionic Character: It is a hydrobromide salt. The ionic bond between the protonated thiazole nitrogen and the bromide anion imparts a high degree of polarity and a significant crystal lattice energy.

-

Molecular Structure: The thiazole ring is a polar heterocyclic system capable of hydrogen bonding, while the bromomethyl group adds to the overall molecular weight and polarizability.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. For an ionic salt like this compound, the dissolution process involves overcoming the crystal lattice energy and solvating the resulting ions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are highly effective at solvating both the protonated thiazole cation and the bromide anion. Therefore, high to moderate solubility is expected. One supplier explicitly notes the compound is "Soluble in Ethanol".[]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have high dipole moments but lack O-H bonds. They can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the small bromide anion compared to protic solvents. Moderate solubility is anticipated, likely lower than in polar protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot overcome the strong ionic and polar interactions within the crystal lattice of the salt. Consequently, this compound is expected to be poorly soluble or insoluble in these solvents.[3][4]

The logical flow for assessing solubility is therefore grounded in understanding these intermolecular forces.

Caption: Logical workflow for predicting solubility based on solvent class.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The "Shake-Flask Method" is the gold standard for determining equilibrium solubility.[5] This protocol is adapted from established methodologies for organic salts.[6][7]

Materials and Equipment

-

This compound (≥95% purity)[]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator (e.g., set to 25 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Label a series of vials, one for each solvent to be tested.

-

Add an excess amount of this compound to each vial. "Excess" is critical; enough solid must be added to ensure a solid phase remains after equilibrium is reached, confirming saturation. A starting point is ~50-100 mg per 2 mL of solvent.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in the thermostatically controlled shaker.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended.[3] Preliminary experiments can confirm the time to equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[6][7]

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[5]

-

Accurately weigh the filtered solution.

Step 4: Quantification

-

Dilute a known mass of the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Caption: Shake-Flask method for experimental solubility determination.

Anticipated Solubility Profile and Data Presentation

While quantitative data must be determined experimentally, a qualitative and semi-quantitative profile can be anticipated. The results should be summarized in a clear, structured table.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High[] | To be determined | |

| Polar Aprotic | Acetonitrile | Moderate | To be determined |

| Acetone | Moderate | To be determined | |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | To be determined | |

| Non-Polar | Dichloromethane (DCM) | Low | To be determined |

| Ethyl Acetate | Low | To be determined | |

| Toluene | Insoluble/Poor | To be determined | |

| n-Hexane | Insoluble/Poor | To be determined |

Conclusion and Best Practices

The solubility of this compound is dictated by its ionic salt character and the polar nature of the thiazole ring. It is predicted to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. Due to the lack of available data, researchers must perform experimental determinations. The validated shake-flask protocol detailed herein provides a self-validating system for generating accurate and reliable solubility data. Adherence to best practices, particularly ensuring equilibrium is reached and properly filtering samples before quantification, is critical for the integrity of the results. This foundational data is essential for the efficient development of synthetic routes and purification processes involving this valuable chemical intermediate.

References

-

Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: Journal of Chemical Theory and Computation URL: [Link][6][7]

-

Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]

-

Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

An In-Depth Technical Guide to the Purity Assessment of 4-(Bromomethyl)thiazole Hydrobromide

This compound is a vital heterocyclic building block in modern drug discovery and development. Its inherent reactivity, stemming from the bromomethyl group, makes it an excellent intermediate for introducing the thiazole moiety into larger, biologically active molecules. However, this same reactivity presents a significant analytical challenge. The stability and purity of this reagent are paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove, structurally similar by-products in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We move beyond simple pass/fail criteria to establish a holistic, multi-technique approach that ensures the identity, strength, quality, and purity of the material. The methodologies described herein are designed to be self-validating, providing a robust and trustworthy analytical workflow suitable for research, process development, and quality control environments.

Foundational Analysis: Identity and Physical Properties

Before quantitative analysis, it is essential to confirm the fundamental identity and basic purity of the material. These initial tests are rapid and can flag grossly impure or incorrect substances.

Melting Point Analysis

The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed melting range indicates the presence of impurities.

-

Literature Value: 192-193°C[]

-

Protocol: A standard capillary melting point apparatus should be used. The sample should be finely powdered and packed into a capillary tube to a height of 2-3 mm. The temperature ramp rate should be set to 1-2°C per minute near the expected melting point to ensure accuracy.

Spectroscopic Identity Confirmation

Spectroscopic techniques provide an unmistakable fingerprint of the molecule, confirming its core structure.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. The IR spectrum of a related thiazole intermediate showed characteristic bands for N-H stretching, C-Br stretching, C-N connectivity, and the C=N linkage of the thiazole nucleus[2]. For this compound, we expect to see characteristic absorptions for the thiazole ring C-H, C=N, and C-S bonds, as well as the aliphatic C-H and C-Br stretches of the bromomethyl group.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural elucidation. The proton NMR spectrum should unambiguously show signals corresponding to the thiazole ring protons and the methylene protons of the bromomethyl group. Similarly, the carbon NMR will confirm the number and type of carbon atoms present.[3]

The Core of Purity Assessment: A Multi-Modal Chromatographic and Spectroscopic Workflow

No single technique can provide a complete picture of a compound's purity. A validated, multi-technique workflow is essential for identifying and quantifying all potential impurities. The following diagram illustrates a logical workflow for a comprehensive purity assessment.

Caption: Workflow for the comprehensive purity assessment of 4-(Bromomethyl)thiazole HBr.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating the main component from its potential impurities and accurately quantifying them. A stability-indicating method, one that can resolve the main peak from all potential degradation products, is crucial.[4]

Potential Impurities

A robust HPLC method must be able to separate the active compound from potential process-related and degradation impurities, such as:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomers: Such as 2-(Bromomethyl)thiazole or 5-(Bromomethyl)thiazole derivatives.

-

Hydrolysis Product: 4-(Hydroxymethyl)thiazole, formed by reaction with trace water.

-

Oxidation Products: Various potential by-products from oxidative degradation.

-

Dimerization Products: Self-reaction products, which can be promoted by the reactive nature of the compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a starting point and must be validated according to ICH guidelines (e.g., Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[5][6]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar heterocyclic compounds.[4] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for the hydrobromide salt and buffers the pH. |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting the analyte and impurities. |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to separate early-eluting polar impurities (like the hydrolysis product) from the main peak and late-eluting non-polar impurities (like dimers). |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4][7] |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

| Detection | UV at 254 nm | The thiazole ring provides strong UV absorbance, allowing for sensitive detection of the main peak and related impurities. |

| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring good sensitivity. |

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |

Procedure:

-

Prepare the mobile phases and sample diluent.

-

Accurately weigh and dissolve the 4-(Bromomethyl)thiazole HBr sample to the target concentration.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject a diluent blank to ensure no system peaks interfere.

-

Inject the sample solution and record the chromatogram.

-

Purity is calculated based on area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Advanced Structural Verification and Impurity Identification

While HPLC quantifies impurities, it does not identify them. Spectroscopy is required to confirm the structure of the main peak and elucidate the structures of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information.[3]

-

¹H NMR: Confirms the identity and can be used for quantitative analysis (qNMR) against a certified internal standard. The spectrum should be clean, with integrations matching the expected number of protons. Impurity peaks, if present at sufficient levels (>0.5%), can often be identified directly. For thiazole derivatives, protons on the ring typically appear as singlets or doublets in the 6.9–7.8 ppm range[2]. The methylene (-CH₂-) protons adjacent to the bromine would be expected further downfield.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. For thiazole derivatives, carbon atoms of the thiazole ring typically appear around 109-173 ppm[2].

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and its impurities.

-

Protocol (LC-MS): The HPLC method described above can be coupled directly to a mass spectrometer (LC-MS).

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

-

Expected Mass: For the free base C₄H₄BrNS, the expected monoisotopic mass is ~176.92 Da[8]. In the mass spectrometer, this would be observed as the protonated molecule [M+H]⁺ at m/z ~177.93. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides definitive confirmation.

The relationship between these complementary techniques is crucial for a trustworthy assessment.

Caption: Synergy of analytical techniques for comprehensive purity analysis.

Summarizing the Data: The Certificate of Analysis

All data must be consolidated into a clear, comprehensive Certificate of Analysis (CoA). This document serves as the final report on the material's quality.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Melting Point | 190 - 195 °C | 192.5 °C | Capillary Method |

| Purity by HPLC | ≥ 98.0% | 99.1% | RP-HPLC (Area %) |

| Largest Single Impurity | ≤ 0.5% | 0.3% (at RRT 0.85) | RP-HPLC (Area %) |

| Total Impurities | ≤ 2.0% | 0.9% | RP-HPLC (Area %) |

| Solubility | Soluble in Ethanol | Conforms | Visual[] |

Conclusion